4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyranone ring fused with an azetidine moiety, which is further substituted with a 3-chlorobenzoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-haloamines, under basic conditions.
Introduction of the 3-Chlorobenzoyl Group: The azetidine intermediate is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the 1-(3-chlorobenzoyl)azetidine derivative.
Formation of the Pyranone Ring: The final step involves the reaction of the 1-(3-chlorobenzoyl)azetidine with a suitable precursor, such as 6-methyl-2H-pyran-2-one, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyranone ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbonyl groups in the compound can yield alcohol derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the azetidine and pyranone rings suggests that it could interact with biological targets in unique ways, making it a candidate for drug development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The azetidine ring could mimic natural substrates or inhibitors, while the pyranone ring might interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-((1-Benzoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
4-((1-(3-Methylbenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Substitution of the chlorine atom with a methyl group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the 3-chlorobenzoyl group in 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
4-[1-(3-chlorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-5-13(7-15(19)21-10)22-14-8-18(9-14)16(20)11-3-2-4-12(17)6-11/h2-7,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWATRPBJWUAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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